Methyl 5-cyano-4-fluoro-2-hydroxybenzoate
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Overview
Description
Methyl 5-cyano-4-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C9H6FNO3 It is a derivative of benzoic acid, featuring a cyano group, a fluoro substituent, and a hydroxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-4-fluoro-2-hydroxybenzoate typically involves the esterification of 5-cyano-4-fluoro-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-4-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the hydroxy group can be oxidized to a ketone.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Ester Hydrolysis: 5-cyano-4-fluoro-2-hydroxybenzoic acid.
Oxidation and Reduction: Corresponding amines and ketones.
Scientific Research Applications
Methyl 5-cyano-4-fluoro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-4-fluoro-2-hydroxybenzoate involves interactions with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the fluoro substituent can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate biological processes and exhibit its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-fluoro-2-hydroxybenzoate
- Methyl 4-cyano-2-hydroxybenzoate
- Methyl 4-cyano-5-fluoro-2-hydroxybenzoate
Uniqueness
Methyl 5-cyano-4-fluoro-2-hydroxybenzoate is unique due to the presence of both cyano and fluoro substituents on the benzene ring, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C9H6FNO3 |
---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
methyl 5-cyano-4-fluoro-2-hydroxybenzoate |
InChI |
InChI=1S/C9H6FNO3/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-3,12H,1H3 |
InChI Key |
AJIMOBRIIRKVGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C#N)F)O |
Origin of Product |
United States |
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